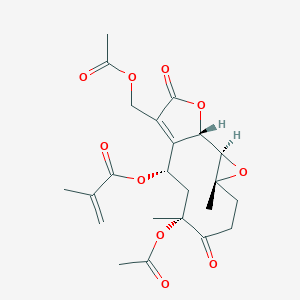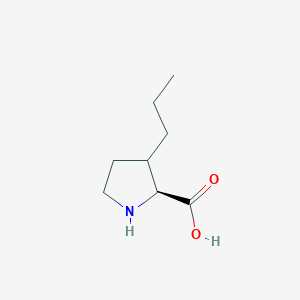
3-Propyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-L-proline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic amino acid that is structurally similar to proline, but with an additional propyl group attached to the nitrogen atom. 3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 3-Propyl-L-proline is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and signaling pathways. For example, studies have shown that 3-Propyl-L-proline can inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
生化学的および生理学的効果
3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been found to possess antioxidant activity, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One advantage of using 3-Propyl-L-proline in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain types of experiments.
将来の方向性
There are numerous potential future directions for research on 3-Propyl-L-proline. One area of focus could be on its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis. Another area of focus could be on its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to better understand its mechanism of action and potential side effects, which could help to inform its use in future drug development.
合成法
The synthesis of 3-Propyl-L-proline can be achieved through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of L-proline with 1-bromo-3-propane to form 3-Propyl-L-proline.
科学的研究の応用
3-Propyl-L-proline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 3-Propyl-L-proline can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has focused on the potential use of 3-Propyl-L-proline as an anticancer agent. Studies have shown that 3-Propyl-L-proline can induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
14371-87-0 |
|---|---|
製品名 |
3-Propyl-L-proline |
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
InChIキー |
JYQLFFLYIKPHHN-MLWJPKLSSA-N |
異性体SMILES |
CCCC1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
正規SMILES |
CCCC1CCNC1C(=O)O |
同義語 |
Proline, 3-propyl- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



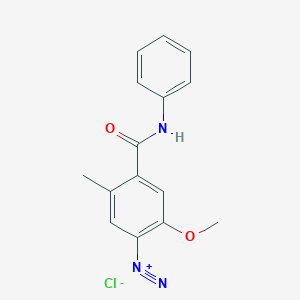
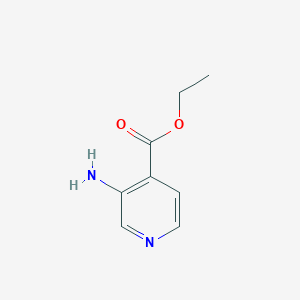
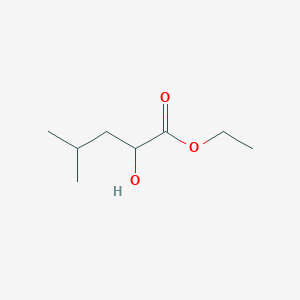
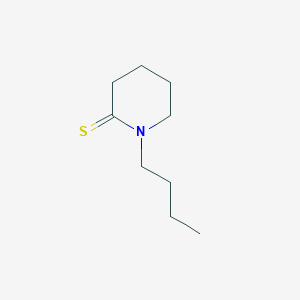
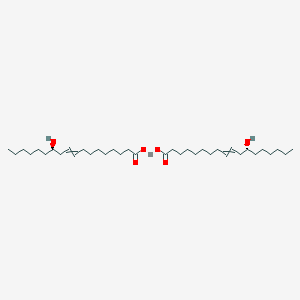
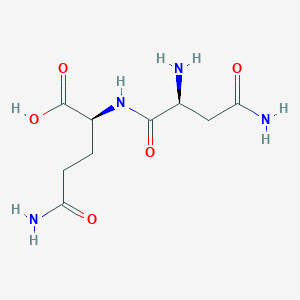
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
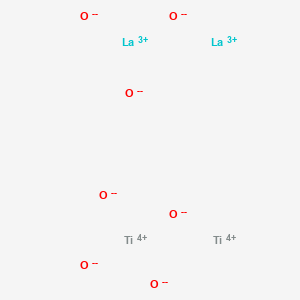


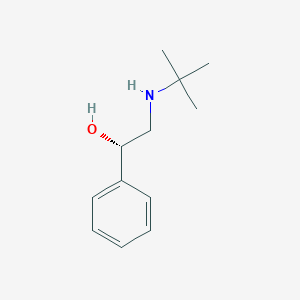

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
